molecular formula C10H7NO4 B12854263 5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid CAS No. 873393-24-9

5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid

Cat. No.: B12854263
CAS No.: 873393-24-9
M. Wt: 205.17 g/mol
InChI Key: YOUWVXIDANPHFF-UHFFFAOYSA-N
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Description

5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring fused with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at elevated temperatures (70–90°C) to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the synthesis can be optimized using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which aids in the oxidative aromatization of oxazolines to oxazoles . This method offers advantages such as improved safety, higher yields, and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of reduced oxazole compounds.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid stands out due to its specific combination of an oxazole ring and a carboxylic acid group, which imparts unique reactivity and potential for diverse applications.

Properties

CAS No.

873393-24-9

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

5-oxo-2-phenyl-4H-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H7NO4/c12-9(13)7-10(14)15-8(11-7)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)

InChI Key

YOUWVXIDANPHFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)O2)C(=O)O

Origin of Product

United States

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